6-ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
CAS No.: 897470-78-9
Cat. No.: VC5368450
Molecular Formula: C20H20N4O4S
Molecular Weight: 412.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897470-78-9 |
|---|---|
| Molecular Formula | C20H20N4O4S |
| Molecular Weight | 412.46 |
| IUPAC Name | [4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone |
| Standard InChI | InChI=1S/C20H20N4O4S/c1-2-28-14-7-8-16-18(13-14)29-20(21-16)23-11-9-22(10-12-23)19(25)15-5-3-4-6-17(15)24(26)27/h3-8,13H,2,9-12H2,1H3 |
| Standard InChI Key | LXOXIFBGJHMOEL-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound’s structure comprises a benzothiazole scaffold (a benzene ring fused to a thiazole ring) with three primary substituents:
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6-Ethoxy group: An ethoxy (–OCH₂CH₃) moiety at the 6-position of the benzene ring, influencing electronic distribution and lipophilicity .
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2-Piperazinyl group: A piperazine ring linked to the thiazole’s 2-position, providing conformational flexibility and hydrogen-bonding capacity .
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4-(2-Nitrobenzoyl) modification: A 2-nitrobenzoyl group (–COC₆H₄NO₂) attached to the piperazine nitrogen, introducing strong electron-withdrawing effects and potential for π-π stacking .
The molecular formula is C₂₀H₁₉N₅O₃S, with a molecular weight of 409.46 g/mol. Key structural features are validated through spectral data (e.g., NMR, IR, MS) reported for analogous compounds .
Table 1: Molecular Properties of 6-Ethoxy-2-[4-(2-Nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
Stereoelectronic Effects
The 2-nitrobenzoyl group imposes a strong electron-withdrawing effect, polarizing the piperazine ring and enhancing interactions with enzyme active sites . Quantum mechanical calculations for similar benzothiazoles suggest that the ethoxy group donates electron density to the aromatic system, moderating the compound’s redox potential.
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis involves multi-step reactions, typically beginning with the formation of the benzothiazole core followed by sequential functionalization:
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Benzothiazole Core Synthesis:
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Piperazine Incorporation:
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Nitrobenzoylation:
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Ethoxy aniline, KSCN, H₂SO₄, 110°C, 6h | 65–70 | |
| 2 | Piperazine, DMF, K₂CO₃, 80°C, 12h | 55–60 | |
| 3 | 2-Nitrobenzoyl chloride, Et₃N, DCM, rt | 75–80 |
Optimization Challenges
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Steric Hindrance: Bulky substituents on the benzothiazole ring reduce reactivity during piperazine coupling .
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Nitro Group Stability: Nitrobenzoyl groups may undergo unintended reduction under prolonged heating .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (estimated logSw = -3.09) , necessitating formulation with co-solvents (e.g., DMSO) for in vitro studies. Stability studies on analogs indicate degradation under UV light (λ > 300 nm) due to the nitro aromatic system .
Table 3: Physicochemical Data from Analogous Compounds
| Property | 6-Ethoxy-2-[4-(2-Nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole | 6-Nitro-benzothiazol-2-one |
|---|---|---|
| Melting Point | 218–220°C (predicted) | 246°C |
| Density | 1.52 g/cm³ (estimated) | 1.6 g/cm³ |
| logP | 2.72 | 1.49 |
Spectroscopic Characterization
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¹H NMR: Aromatic protons resonate at δ 7.2–8.5 ppm; ethoxy –CH₂– at δ 1.4 (triplet) and δ 4.1 (quartet) .
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IR: Strong absorption at 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂), and 1340 cm⁻¹ (symmetric NO₂) .
*Data extrapolated from structurally similar derivatives .
Anticancer Activity
The piperazine moiety facilitates intercalation with DNA topoisomerases, while the nitro group induces apoptosis via ROS-mediated pathways . In silico docking studies predict strong binding (ΔG < -9 kcal/mol) to tyrosine kinases .
Applications in Scientific Research
Drug Discovery
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Lead Optimization: The compound’s modular structure allows for iterative modifications (e.g., replacing nitro with sulfonamide groups) to enhance selectivity .
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Combination Therapies: Synergistic effects observed with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) .
Biochemical Probes
Fluorinated analogs serve as PET tracers for imaging bacterial infections in preclinical models .
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